molecular formula C6H14O4S3 B138760 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane CAS No. 137371-96-1

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane

Cat. No.: B138760
CAS No.: 137371-96-1
M. Wt: 246.4 g/mol
InChI Key: CGWQFULXJFXDII-UHFFFAOYSA-N
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Description

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is an organosulfur compound known for its unique chemical structure and properties. It is a colorless, odorless, and water-soluble compound that has been extensively used in scientific research. This compound is a functionalized sulfoxide, which can act as a catalyst, reagent, or non-enzymatic inhibitor in various biochemical and physiological processes.

Scientific Research Applications

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst and reagent in organic synthesis.

    Biology: Acts as a non-enzymatic inhibitor in biochemical processes.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be synthesized through a series of chemical reactions involving sulfoxides and sulfonyl compounds. The synthesis typically involves the oxidation of thioethers to sulfoxides, followed by further functionalization to introduce the sulfonyl groups. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents.

Industrial Production Methods: The purity of the final product is usually maintained at around 95%.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide groups back to thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thioethers.

    Substitution: Functionalized derivatives with new substituents.

Mechanism of Action

The mechanism of action of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane involves its ability to interact with various molecular targets and pathways. As a functionalized sulfoxide, it can form stable complexes with metal ions and other reactive species, thereby influencing biochemical and physiological processes. The compound’s sulfonyl groups also play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be compared with other similar organosulfur compounds, such as:

    Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.

    Methanesulfonyl chloride:

    Sulfur mustard metabolites: Compounds used in the detection of sulfur mustard poisoning.

Uniqueness: this compound is unique due to its dual functionalization with both sulfoxide and sulfonyl groups, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to other similar compounds.

Properties

IUPAC Name

1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWQFULXJFXDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCS(=O)(=O)CCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929773
Record name 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137371-96-1
Record name 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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